4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one
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Overview
Description
4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one.
Reductive Amination: This intermediate is then subjected to reductive amination with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol.
Purification: The newly synthesized compounds are purified and characterized using techniques such as IR, NMR, and mass spectroscopy.
Chemical Reactions Analysis
4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one has several scientific research applications:
Antimicrobial Activity: The compound exhibits significant antibacterial and antifungal activity.
Anticancer Research:
Neurodegenerative Diseases: The compound is being studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one involves:
Comparison with Similar Compounds
4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one can be compared with other similar compounds such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also exhibits antimicrobial activity and is synthesized using similar methods.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23-15-19(21-13-17-5-4-6-18(17)14-22(21)27-23)16-24-9-11-25(12-10-24)20-7-2-1-3-8-20/h1-3,7-8,13-15H,4-6,9-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWCVCLMGVRJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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